2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
Description
The compound 2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a bicyclic heterocyclic molecule featuring a cyclopentane ring fused to a pyridazinone core, with a piperidin-1-ylmethyl substituent at the 2-position.
Key properties of the parent compound, 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one (CAS RN 122001-78-9), include a molecular formula of C₇H₈N₂O, molecular weight 136.15 g/mol, and hazards such as skin/eye irritation and toxicity upon ingestion or inhalation (H302, H315, H319, H332) . The addition of the piperidinylmethyl group likely modifies these hazards, though specific data remains unverified.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C13H19N3O/c17-13-9-11-5-4-6-12(11)14-16(13)10-15-7-2-1-3-8-15/h9H,1-8,10H2 |
InChI Key |
PPORPCVFCXEHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C=C3CCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves the Mannich reaction, where piperidine is used as a cyclic secondary amine . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically results in the corresponding amine.
Scientific Research Applications
2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyridazinone Derivatives
(a) 4-(Trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
- Structure : Similar bicyclic core but substituted with a trifluoromethyl (CF₃) group.
- Properties: The electron-withdrawing CF₃ group reduces electron density at the pyridazinone ring, altering reactivity toward electrophiles or nucleophiles. This contrasts with the electron-donating piperidinylmethyl group in the target compound, which may improve solubility .
(b) 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h)
- Structure: Monocyclic pyridazinones with chloro, phenyl, and diverse 2-position substituents (e.g., alkyl, benzyl).
- Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides .
- Key Differences : Lack of fused cyclopentane ring reduces conformational rigidity compared to the bicyclic target compound. This may impact binding affinity in biological systems .
Piperidine-Substituted Analogs
(a) 2-[(Piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Structure : Differs in the position of the piperidine substitution (4-yl vs. 1-ylmethyl).
- Molecular Formula : C₁₃H₁₉N₃O (MW 233.31 g/mol) .
(b) 2-(Piperidin-1-ylmethyl)phenol Derivatives (21–24)
- Structure: Phenolic rings with piperidinylmethyl substituents.
- Properties: Enhanced solubility due to the basic piperidine moiety, similar to the target compound. However, the aromatic phenol core lacks the bicyclic system, reducing structural complexity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Inferred from structurally similar compounds.
Research Implications and Gaps
- Pharmacological Potential: The piperidinylmethyl group in the target compound may improve blood-brain barrier penetration, making it relevant for central nervous system targets. However, biological activity data is absent in the evidence.
- Analytical Characterization : Mass spectrometry (e.g., m/z=136.1 for the parent compound ) and X-ray crystallography (via SHELX refinements ) could elucidate structural details.
- Safety Profile: Piperidine derivatives often exhibit higher toxicity than non-amine analogs, necessitating detailed toxicological studies.
Biological Activity
2-(Piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a piperidine moiety, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 204.27 g/mol.
Research indicates that compounds similar to 2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one exhibit various mechanisms of action:
- Monoamine Oxidase Inhibition : Some derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. For instance, related pyridazinone compounds demonstrated potent inhibitory activity against MAO-B with IC50 values as low as 0.013 µM .
- Antioxidant Activity : Compounds within this chemical class exhibit antioxidant properties, potentially reducing oxidative stress in cellular systems.
- Neuroprotective Effects : The inhibition of MAO-B is particularly relevant for neurodegenerative diseases like Alzheimer’s disease, suggesting that these compounds could serve as lead candidates for therapeutic development .
Biological Activity Data
The following table summarizes key biological activities associated with 2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one and its derivatives:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| MAO-B Inhibition | 0.013 | |
| Cytotoxicity (L929 cells) | >120 | |
| Antioxidant Activity | Not quantified | General literature review |
Case Studies and Research Findings
- MAO-B Inhibition Study : A study focused on the synthesis and evaluation of pyridazinone derivatives found that specific substitutions on the piperidine ring significantly enhanced MAO-B inhibitory activity. The most potent inhibitors were characterized as reversible and competitive with high selectivity indices .
- Cytotoxicity Assessment : In vitro studies using L929 fibroblast cells indicated that while some derivatives exhibited cytotoxic effects at higher concentrations (IC50 values around 27 µM for certain analogs), others showed no significant toxicity even at elevated doses . This suggests a favorable safety profile for some derivatives.
- Molecular Docking Studies : Computational analyses revealed that the binding interactions between these compounds and MAO-B involved critical hydrogen bonds that enhance selectivity over MAO-A. This specificity is crucial for developing drugs aimed at treating neurodegenerative disorders without affecting other metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
